molecular formula C14H12O3S B12858184 Methyl 4-(5-acetyl-2-thienyl)benzoate

Methyl 4-(5-acetyl-2-thienyl)benzoate

Cat. No.: B12858184
M. Wt: 260.31 g/mol
InChI Key: VHRPIVWUWBVQAC-UHFFFAOYSA-N
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Description

Methyl 4-(5-acetyl-2-thienyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-acetyl-2-thienyl)benzoate typically involves the esterification of 4-(5-acetyl-2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-acetyl-2-thienyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(5-acetyl-2-thienyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-thienyl)benzoate: Lacks the acetyl group, which may affect its reactivity and biological activity.

    Methyl 4-(5-methyl-2-thienyl)benzoate: Contains a methyl group instead of an acetyl group, leading to different chemical properties.

Uniqueness

Methyl 4-(5-acetyl-2-thienyl)benzoate is unique due to the presence of both the acetyl and thienyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

methyl 4-(5-acetylthiophen-2-yl)benzoate

InChI

InChI=1S/C14H12O3S/c1-9(15)12-7-8-13(18-12)10-3-5-11(6-4-10)14(16)17-2/h3-8H,1-2H3

InChI Key

VHRPIVWUWBVQAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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